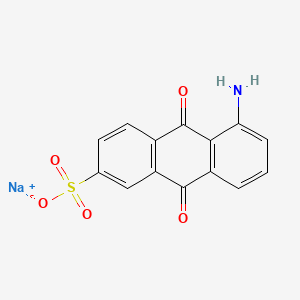

Sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

CAS No.: 30845-79-5

Cat. No.: VC17017634

Molecular Formula: C14H8NNaO5S

Molecular Weight: 325.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30845-79-5 |

|---|---|

| Molecular Formula | C14H8NNaO5S |

| Molecular Weight | 325.27 g/mol |

| IUPAC Name | sodium;5-amino-9,10-dioxoanthracene-2-sulfonate |

| Standard InChI | InChI=1S/C14H9NO5S.Na/c15-11-3-1-2-9-12(11)14(17)8-5-4-7(21(18,19)20)6-10(8)13(9)16;/h1-6H,15H2,(H,18,19,20);/q;+1/p-1 |

| Standard InChI Key | HLQFHTSTLFRMFL-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of an anthraquinone system (9,10-dihydro-9,10-dioxoanthracene) substituted with an amino group at position 5 and a sulfonate group at position 2. The sodium counterion neutralizes the sulfonate’s negative charge, enhancing solubility in polar solvents . Key structural descriptors include:

IUPAC Name:

sodium;5-amino-9,10-dioxoanthracene-2-sulfonate .

SMILES:

.

InChIKey:

HLQFHTSTLFRMFL-UHFFFAOYSA-M .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 325.27 g/mol | |

| Molecular Formula | ||

| CAS Number | 30845-79-5 | |

| Water Solubility | High (due to sulfonate) |

The sulfonate group () dominates its solubility profile, making it suitable for aqueous-phase reactions. The anthraquinone moiety contributes to UV-Vis absorption, with peaks typically observed in the 250–400 nm range for similar compounds .

Synthesis and Industrial Production

Primary Synthesis Route

The compound is synthesized via neutralization of 5-amino-9,10-dioxoanthracene-2-sulfonic acid with sodium hydroxide:

The parent acid is synthesized through sulfonation of 1-aminoanthraquinone, a process optimized in recent studies . For example, solvent-free solid-phase sulfonation at 110–130°C yields high-purity intermediates with minimal waste .

Process Optimization

Recent advances emphasize greener methodologies:

-

Solvent Selection: Inert solvents like dichlorobenzene improve reaction homogeneity .

-

Temperature Control: Maintaining 75–85°C during sulfonation minimizes side reactions .

-

Yield Enhancement: Modern protocols report yields exceeding 85%, compared to 60–70% in traditional methods .

Industrial and Biomedical Applications

Dye Manufacturing

As an anthraquinone derivative, this compound acts as a precursor for acid dyes used in textiles. The sulfonate group enables binding to natural fibers (e.g., wool, silk), while the amino group facilitates chromophore formation.

Recent Advances and Future Directions

Green Chemistry Innovations

Novel sulfonation techniques, such as solid-phase reactions, reduce solvent waste and energy consumption . Catalytic methods using ionic liquids are under exploration to further enhance sustainability .

Analytical Characterization

Advanced techniques like MALDI-TOF mass spectrometry and X-ray crystallography are being employed to elucidate its solid-state structure and purity profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume